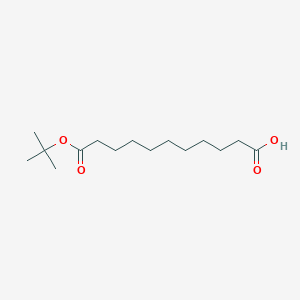

11-(tert-Butoxy)-11-oxoundecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFCVNPOJBZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-(tert-butoxy)-11-oxoundecanoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 11-(tert-butoxy)-11-oxoundecanoic Acid

This guide provides a detailed exploration of the synthetic protocols for preparing this compound, a crucial bifunctional molecule widely employed in pharmaceutical research and drug development. As a linker molecule, its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, offers significant versatility in the construction of complex therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs)[1][2] and other targeted drug conjugates.

The primary challenge in synthesizing this molecule lies in the selective mono-esterification of the symmetrical precursor, undecanedioic acid[3][4][5]. This guide will detail two primary methodologies: a highly selective, modern approach and a more classical, though less efficient, alternative. We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and discuss critical purification and characterization techniques.

Strategic Overview: The Challenge of Selectivity

The synthesis of a mono-ester from a symmetric dicarboxylic acid like undecanedioic acid is complicated by the statistical formation of a product mixture containing the starting diacid, the desired monoester, and the undesired diester. Achieving a high yield of the monoester requires a strategy that can differentiate between the two chemically identical carboxylic acid groups.

Two principal strategies are effective:

-

Kinetic Differentiation using a Shielding Agent: This modern approach utilizes a reagent that reversibly interacts with one carboxyl group, sterically or electronically shielding it from the esterifying agent. This allows the second carboxyl group to react selectively.

-

Stoichiometric Control: The classical approach involves using a limited amount of the esterifying agent. However, this typically leads to a statistical mixture of products, necessitating challenging purification.

This guide will focus on a protocol representing the first strategy due to its superior selectivity and yield, while also presenting the second as a common alternative.

Method 1: Selective Direct Mono-tert-Butylation via LiCl-Driven Shielding

A recently developed and highly effective one-step method utilizes trifluoroacetic anhydride (TFAA) as an activating agent in the presence of lithium chloride (LiCl) to achieve remarkable selectivity for mono-esterification[6][7]. This protocol is advantageous due to its high selectivity, which simplifies purification and improves overall yield.

Mechanistic Insight: The Role of LiCl

The success of this method hinges on the function of LiCl. Mechanistic studies suggest that the lithium cation (Li⁺) coordinates with one of the terminal carboxylic acid groups of undecanedioic acid. This interaction forms a salt and effectively "shields" that group from reacting with the activated intermediate. The other, uncoordinated carboxylic acid group is then free to be activated by TFAA and subsequently esterified by tert-butanol. This LiCl-driven shielding critically enhances the selectivity for monoester formation over the undesired diester[6][7].

Experimental Protocol

Materials:

-

Undecanedioic acid (1.0 eq)

-

Lithium chloride (LiCl) (1.0 - 1.2 eq)

-

Trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq)

-

tert-Butanol (t-BuOH) (≥10 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add undecanedioic acid and lithium chloride.

-

Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

-

Activation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred suspension. The formation of a mixed anhydride intermediate occurs at the unshielded carboxyl group.

-

Esterification: Add tert-butanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Method 2: Classical Esterification with Di-tert-butyl Dicarbonate (Boc₂O)

A more traditional approach involves the reaction of the dicarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP)[8]. While straightforward, this method generally produces a mixture of monoester, diester, and unreacted diacid, making purification essential and often challenging.

Mechanistic Insight: The Role of Boc₂O and DMAP

In this reaction, DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate. This intermediate then acylates one of the carboxylic acid groups of undecanedioic acid, forming a mixed anhydride. This activated carboxyl group is subsequently attacked by tert-butanol (which can be used as a solvent or co-reagent) to form the tert-butyl ester. The lack of a shielding mechanism means that the reaction is governed by stoichiometry, often leading to a statistical product distribution.

Experimental Protocol

Materials:

-

Undecanedioic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq, catalytic)

-

tert-Butanol (as solvent or co-solvent with Toluene)[8]

-

Toluene (if used as co-solvent)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry reaction vessel, dissolve undecanedioic acid, di-tert-butyl dicarbonate, and DMAP in tert-butanol and/or toluene[8].

-

Reaction Conditions: Heat the mixture to reflux and stir overnight. The progress can be monitored by TLC.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove DMAP. Follow with washes of water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude product, a mixture of diacid, monoester, and diester, requires careful purification. This is typically achieved by flash column chromatography on silica gel. An alternative is to perform a basic extraction to remove the acidic starting material, followed by chromatography to separate the monoester from the non-polar diester.

Data Summary and Comparison

| Parameter | Method 1 (LiCl/TFAA) | Method 2 (Boc₂O/DMAP) |

| Key Reagents | Undecanedioic acid, LiCl, TFAA, t-BuOH | Undecanedioic acid, Boc₂O, DMAP, t-BuOH |

| Selectivity | High for mono-ester | Low; statistical mixture |

| Reaction Conditions | 0 °C to room temperature | Reflux |

| Typical Reaction Time | 12-24 hours | 12-18 hours |

| Purification | Simplified due to high selectivity | Challenging; requires careful chromatography |

| Expected Yield | Good to excellent | Moderate (after purification) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Precautions

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reactions under Inert Atmosphere: Both protocols benefit from being conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture, particularly when using reactive anhydrides.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

For researchers and drug development professionals requiring an efficient and high-yielding synthesis of this compound, the LiCl-driven direct mono-esterification method is highly recommended. Its superior selectivity simplifies the purification process and provides a more robust and scalable route to this valuable bifunctional linker. While the classical Boc₂O/DMAP method is a viable alternative, it necessitates more rigorous purification to isolate the desired product from a complex mixture.

References

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Showing Compound Undecanedioic acid (FDB022300) - FooDB [foodb.ca]

- 4. Undecanedioic acid (1852-04-6) at Nordmann - nordmann.global [nordmann.global]

- 5. Undecanedioic Acid | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

11-(tert-butoxy)-11-oxoundecanoic acid NMR spectrum analysis

An In-depth Technical Guide to the NMR Spectrum Analysis of 11-(tert-butoxy)-11-oxoundecanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 1789702-17-5).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural elucidation of this bifunctional molecule. The guide emphasizes the causality behind experimental choices, provides validated protocols, and offers a detailed interpretation of spectral data, establishing a robust framework for the characterization of long-chain aliphatic compounds in a research and development setting.

Introduction: The Structural Significance of a Bifunctional Linker

This compound is a hetero-bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This structure makes it a valuable linker in chemical synthesis, particularly in drug development for creating more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[4][5] The carboxylic acid provides a reactive handle for conjugation, while the tert-butyl ester serves as a protecting group for the other terminus, allowing for controlled, sequential reactions.

Given its role as a molecular building block, unambiguous structural verification is paramount. NMR spectroscopy is the gold standard for such characterization, providing precise information on the atomic connectivity and chemical environment of the molecule.[6] This guide will walk through a multi-faceted NMR analysis, demonstrating how a combination of experiments can lead to the complete and confident assignment of all proton and carbon signals.

Foundational Principles: A Primer on NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels. The precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[7] This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR analysis, allowing us to differentiate between chemically distinct nuclei within a molecule.[8][9]

Another critical parameter is spin-spin coupling , or J-coupling, which arises from the interaction of neighboring nuclear spins through the intervening chemical bonds.[7][9][10] This interaction causes NMR signals to split into multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).[11]

Experimental Design and Protocol

The quality of NMR data is profoundly dependent on meticulous sample preparation.[12][13] The following protocol is a self-validating system designed to produce high-resolution spectra suitable for detailed analysis.

Step-by-Step Sample Preparation Protocol

-

Material & Solvent Selection:

-

Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[13][14]

-

Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve many organic compounds and its relatively simple residual solvent signal. Ensure the solvent is dry and stored over molecular sieves to minimize water contamination.[15]

-

-

Dissolution:

-

Filtration and Transfer:

-

Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[12]

-

Filter the sample solution through the pipette directly into a clean, dry, unscratched 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.[12][15]

-

-

Finalization:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[15]

-

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended for good signal dispersion.

-

¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds, broadband proton decoupling.

-

DEPT-135: 256-512 scans.

-

2D Experiments (COSY, HSQC): 2-4 scans per increment, 256 increments in the indirect dimension.

Analysis Workflow

A logical and systematic workflow is essential for accurate spectral interpretation. The process begins with basic 1D experiments to identify all signals and progresses to more advanced 2D techniques to confirm the assignments and establish connectivity.

Caption: A typical workflow for complete NMR-based structure elucidation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Caption: Labeled structure of this compound.

-

δ ~11-12 ppm (1H, broad singlet): Carboxylic Acid Proton (-COOH) This signal appears far downfield due to the strong deshielding effect of the electronegative oxygen atoms and its acidic nature. It often appears as a broad singlet because of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[8]

-

δ ~2.35 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'a' (α to -COOH) This triplet corresponds to the two protons on the carbon adjacent to the carboxylic acid. It is deshielded by the carbonyl group. The signal is split into a triplet because of coupling to the two neighboring protons on methylene 'b' (n+1 rule, 2+1=3).[9]

-

δ ~2.20 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'd' (α to -COO-) This signal represents the protons on the carbon adjacent to the tert-butyl ester. Its chemical shift is slightly upfield compared to methylene 'a' as the ester group is slightly less electron-withdrawing than the carboxylic acid. It also appears as a triplet due to coupling with its neighboring CH₂ group.

-

δ ~1.62 ppm (4H, multiplet): Methylene 'b' and other β-protons This multiplet arises from the methylene groups beta to both carbonyl functions. These protons are less deshielded than the alpha protons. The signal is a complex multiplet due to coupling with protons on both adjacent carbons.

-

δ ~1.45 ppm (9H, singlet): Methyls 'f' (-C(CH₃)₃) This very strong singlet, integrating to nine protons, is the characteristic signal for the tert-butyl group. All nine protons are chemically equivalent and have no neighboring protons to couple with, hence they appear as a sharp singlet.

-

δ ~1.2-1.4 ppm (~10H, broad multiplet): Methylene 'c' (-(CH₂)₅-) This large, often poorly resolved signal represents the protons of the central part of the long aliphatic chain. Their chemical environments are very similar, causing their signals to overlap significantly. This signal will also overlap with the strong tert-butyl singlet.

¹³C NMR and DEPT-135 Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The DEPT-135 experiment is then used to differentiate carbon types.[17] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[18][19][20] Quaternary carbons (like C=O and the central carbon of the tert-butyl group) do not appear in DEPT spectra.[17]

-

δ ~179 ppm (Quaternary C): Carboxylic Acid Carbonyl (-COOH) This signal is in the characteristic downfield region for carboxylic acid carbons. It will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.

-

δ ~174 ppm (Quaternary C): Ester Carbonyl (-COO-) The ester carbonyl carbon appears slightly upfield from the carboxylic acid carbon. It is also absent in the DEPT-135 spectrum.

-

δ ~80 ppm (Quaternary C): Tert-butyl Quaternary Carbon ('e', -C(CH₃)₃) This signal corresponds to the central quaternary carbon of the tert-butyl group, deshielded by the adjacent ester oxygen. It will be absent in the DEPT-135 spectrum.

-

δ ~34.4 ppm (CH₂): Methylene 'a' (α to -COOH) This signal will appear as a negative peak in the DEPT-135 spectrum.

-

δ ~34.1 ppm (CH₂): Methylene 'd' (α to -COO-) Also a negative peak in the DEPT-135 spectrum, its chemical shift is very close to that of carbon 'a'.

-

δ ~29 ppm (Multiple CH₂): Central Aliphatic Chain ('c') Several overlapping signals appear in this region, corresponding to the carbons of the long methylene chain. All of these will be negative peaks in the DEPT-135 spectrum.

-

δ ~28.1 ppm (CH₃): Tert-butyl Methyl Carbons ('f', -C(CH₃)₃) This signal corresponds to the three equivalent methyl carbons of the tert-butyl group. It will appear as a strong, positive peak in the DEPT-135 spectrum.

-

δ ~25-26 ppm (Multiple CH₂): β-Carbons The carbons beta to the carbonyl groups will appear in this region as negative peaks in the DEPT-135 spectrum.

2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, 2D NMR experiments are essential for confirming connectivity and resolving ambiguities, especially in molecules with overlapping signals.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, revealing the H-H connectivity network.[21][22] A cross-peak in a COSY spectrum indicates that the protons at the corresponding chemical shifts on the horizontal and vertical axes are coupled.[23][24][25]

-

A cross-peak will be observed between the triplet at ~2.35 ppm ('a') and the multiplet at ~1.62 ppm ('b'), confirming their adjacency.

-

Similarly, a cross-peak will connect the triplet at ~2.20 ppm ('d') to the multiplet region around ~1.62 ppm.

-

A chain of cross-peaks will connect the signals of the entire aliphatic backbone, confirming the -(CH₂)₉- chain.

-

The tert-butyl singlet (~1.45 ppm) and the carboxylic acid proton (~11-12 ppm) will show no cross-peaks, as they have no protons to couple with.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive C-H assignments.[26][27] Each cross-peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other.[28][29][30]

-

A cross-peak will correlate the proton singlet at δ ~1.45 ppm with the carbon signal at δ ~28.1 ppm, unambiguously assigning these signals to the tert-butyl group.

-

A cross-peak will link the proton triplet at δ ~2.35 ppm to the carbon signal at δ ~34.4 ppm, confirming the assignment of the -CH₂-COOH group.

-

The HSQC spectrum is invaluable for assigning the individual signals within the crowded aliphatic regions of both the ¹H and ¹³C spectra.

Summary of Spectral Data

The following tables summarize the expected and assigned NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| - | ~11.5 | br s | 1H | -COOH |

| a | ~2.35 | t | 2H | HOOC-CH₂ - |

| d | ~2.20 | t | 2H | -CH₂ -COO-tBu |

| b, etc | ~1.62 | m | 4H | HOOC-CH₂-CH₂ - & -CH₂ -CH₂-COO-tBu |

| f | ~1.45 | s | 9H | -C(CH₃ )₃ |

| c | ~1.30 | m | ~10H | -(CH₂ )₅- (central chain) |

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Label | Chemical Shift (δ ppm) | Carbon Type | DEPT-135 Phase | Assignment |

|---|---|---|---|---|

| - | ~179 | C | Absent | -C OOH |

| - | ~174 | C | Absent | -C OO-tBu |

| e | ~80 | C | Absent | -C (CH₃)₃ |

| a | ~34.4 | CH₂ | Negative | HOOC-C H₂- |

| d | ~34.1 | CH₂ | Negative | -C H₂-COO-tBu |

| c | ~29 (multiple) | CH₂ | Negative | -(C H₂)₇- (chain) |

| f | ~28.1 | CH₃ | Positive | -C(C H₃)₃ |

| b, etc| ~25-26 (multiple) | CH₂ | Negative | β-carbons to C=O |

Conclusion

Through a systematic application of 1D and 2D NMR techniques, every proton and carbon signal in this compound can be confidently assigned. The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon backbone, DEPT-135 for carbon multiplicity, COSY for H-H correlations, and HSQC for direct C-H correlations provides a comprehensive and unambiguous structural verification. This rigorous analytical approach is indispensable for ensuring the quality and identity of critical reagents used in research and drug development.

References

- 1. 1stsci.com [1stsci.com]

- 2. This compound|1789702-17-5-SiYing Chemical Technology [syn-chem.com]

- 3. This compound | Esters | Ambeed.com [ambeed.com]

- 4. gneechem.com [gneechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. ekwan.github.io [ekwan.github.io]

- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 21. nmr.ceitec.cz [nmr.ceitec.cz]

- 22. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]

- 24. youtube.com [youtube.com]

- 25. nmr.oxinst.com [nmr.oxinst.com]

- 26. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

- 27. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 28. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 29. fiveable.me [fiveable.me]

- 30. youtube.com [youtube.com]

Material safety data sheet for 11-(tert-butoxy)-11-oxoundecanoic acid

An In-Depth Technical Guide for the Strategic Application of 11-(tert-butoxy)-11-oxoundecanoic Acid in Advanced Synthesis

This guide provides an in-depth exploration of this compound (CAS No. 1789702-17-5), a bifunctional molecule increasingly recognized for its utility in drug development and complex organic synthesis. Moving beyond a standard safety data sheet, this document synthesizes critical safety and handling protocols with field-proven insights into its chemical behavior and strategic applications, particularly as a linker in novel therapeutic modalities.

Core Molecular Profile and Physicochemical Properties

This compound is a C15 aliphatic carboxylic acid featuring a tert-butyl ester on the omega-end. This unique structure, with a terminal carboxylic acid and a sterically hindered ester, dictates its reactivity and makes it a valuable building block.[1][2]

Rationale for Use: The long aliphatic chain provides spacing and flexibility, while the two distinct terminal functionalities allow for orthogonal chemical modifications. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, stable to a wide range of reagents but selectively removable under acidic conditions.[3] This profile is highly advantageous in multi-step syntheses, such as in the construction of Proteolysis-Targeting Chimeras (PROTACs) where precise, sequential bond formation is critical.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1][2][5] |

| Molecular Formula | C₁₅H₂₈O₄ | [1][5] |

| Molecular Weight | 272.38 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Solubility | Soluble in organic solvents such as ethanol and xylene.[5] Insoluble in water.[6] | |

| Predicted Boiling Point | 374.5 ± 15.0 °C | [5] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 4.78 ± 0.10 | [5] |

Hazard Identification and Mechanistic Safety

-

Skin and Eye Irritation: Long-chain carboxylic acids can cause skin and eye irritation upon direct contact. The compound should be handled with appropriate personal protective equipment (PPE). The warning is to "avoid contact with skin and eyes".[5]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][7] It is crucial to work in a well-ventilated area or under a chemical fume hood.[5]

-

Reactivity Hazards: This compound is incompatible with strong oxidizing agents.[5] The carboxylic acid moiety can react exothermically with bases. The tert-butyl ester is sensitive to strong acids, which will cleave it to release isobutylene, a flammable gas.[3][8]

Laboratory Handling and Storage Protocols: A Self-Validating System

Adherence to stringent handling and storage protocols is critical for ensuring both user safety and reagent integrity.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, an apron and face shield should be used.

Engineering Controls:

-

Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

-

An emergency eyewash station and safety shower must be readily accessible.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][10]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.

Spill & Disposal Procedures:

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Application in Drug Development: Synthesis of a PROTAC Linker

This compound is an exemplary aliphatic linker, frequently used in the synthesis of PROTACs.[4] Its length allows it to bridge a target-binding ligand and an E3 ligase-binding ligand effectively, while its termini provide handles for conjugation.

The following protocol details the activation of the carboxylic acid for subsequent amide bond formation.

Experimental Protocol: Carboxylic Acid Activation for Amide Coupling

Objective: To activate the terminal carboxylic acid of this compound as an N-hydroxysuccinimide (NHS) ester, preparing it for reaction with a primary amine on a target-binding molecule.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Causality Note: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a semi-stable NHS-ester, which is less prone to hydrolysis than the initial O-acylisourea intermediate and reacts efficiently with primary amines.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The consumption of the starting carboxylic acid and the formation of a new, less polar spot (the NHS ester) indicates reaction progression.

-

Work-up (Illustrative): Once the reaction is complete, the mixture can be washed with water and brine to remove excess EDC and NHS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude NHS-ester is typically used immediately in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for NHS-Ester Formation

Caption: Workflow for the activation of this compound.

Chemical Reactivity and Stability: The Tale of Two Termini

The utility of this molecule is rooted in the differential reactivity of its two functional groups.

The Carboxylic Acid

The terminal carboxylic acid is a versatile handle for various coupling reactions, most commonly the formation of amide bonds as detailed above. It can also be reduced or converted to other functional groups as needed for a specific synthetic route.

The tert-Butyl Ester

The tert-butyl ester is a robust protecting group, stable under basic, hydrogenolytic, and mildly acidic conditions.[3][8] Its primary liability is its susceptibility to strong acids, which cleave it via an E1 mechanism to form a carboxylic acid and isobutylene.

Deprotection Protocol: A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[4]

Diagram: Orthogonal Reactivity and Deprotection

Caption: Orthogonal reactivity of the terminal functional groups.

References

- 1. 1stsci.com [1stsci.com]

- 2. This compound | Esters | Ambeed.com [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gneechem.com [gneechem.com]

- 6. fishersci.fr [fishersci.fr]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. angenechemical.com [angenechemical.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45120-30-7 Name: [xixisys.com]

A Technical Guide to the Solubility of 11-(tert-butoxy)-11-oxoundecanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 11-(tert-butoxy)-11-oxoundecanoic acid, a critical bifunctional linker used in pharmaceutical development and materials science. Due to the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's amphiphilic nature. We synthesize information on its physicochemical properties with the fundamental principles of solubility to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for determining equilibrium solubility based on the OECD 105 shake-flask method, empowering researchers to generate precise, application-specific data. This work is intended to serve as a foundational resource for scientists and professionals in drug development and chemical synthesis, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Role of a Bifunctional Linker

This compound is an aliphatic carboxylic acid derivative of significant interest in advanced chemical applications. Its structure is inherently bifunctional: a terminal carboxylic acid group provides a reactive handle for conjugation, while the opposing end is protected as a tert-butyl ester. This architecture makes it an ideal linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents where controlled, sequential reactions are necessary.[1][2]

The utility of this compound in multi-step syntheses, purification schemes (such as chromatography and crystallization), and final formulation is critically dependent on its solubility. An informed choice of solvent can prevent yield losses, simplify downstream processing, and ensure the homogeneity required for consistent reaction kinetics. This guide addresses the practical need for a centralized resource on the solubility of this versatile molecule.

Physicochemical Profile of the Solute

Understanding the inherent properties of this compound is fundamental to predicting its interaction with various solvents. The molecule's structure features a long, nonpolar eleven-carbon aliphatic chain, a polar carboxylic acid head, and a bulky, nonpolar tert-butyl ester tail. This amphiphilic nature is the primary determinant of its solubility behavior.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 374.5 ± 15.0 °C | [1] |

| Predicted pKa | 4.78 ± 0.10 | [1] |

Predictive Solubility Profile

While specific quantitative solubility data is not widely published, a robust qualitative and predictive assessment can be made based on the principle of "like dissolves like".[3] The molecule's long aliphatic chain and tert-butyl group contribute significant nonpolar character, while the carboxylic acid group provides a site for polar interactions, particularly hydrogen bonding.

It is therefore predicted that solubility will be highest in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P') | Solvent Class | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | Nonpolar Aliphatic | High | The long aliphatic chain of the solute has strong van der Waals interactions with the solvent. |

| Toluene | 2.4 | Nonpolar Aromatic | High | Similar to hexane, effectively solvates the nonpolar backbone. |

| Diethyl Ether | 2.8 | Polar Aprotic | High | Offers a balance, solvating the alkyl chain while the ether oxygen can interact with the solute's acid proton. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very High | Often used as a reaction solvent for this compound, indicating good solubility.[2] Balances polarity and nonpolar character well. |

| Chloroform | 4.1 | Polar Aprotic | Very High | Similar to DCM. Long-chain fatty acids generally show good solubility in chloroform.[4] |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High | The ester group provides polarity to interact with the carboxylic acid, while the ethyl group interacts with the alkyl chain. |

| Acetone | 5.1 | Polar Aprotic | Moderate | The high polarity may start to disfavor the long nonpolar tail, but it should still be a viable solvent. |

| 2-Propanol (IPA) | 3.9 | Polar Protic | Moderate | The alkyl group of the solvent can interact with the solute's chain, while the hydroxyl group can hydrogen bond with the carboxylic acid. |

| Ethanol | 4.3 | Polar Protic | Moderate | A chemical supplier notes solubility in ethanol.[1] The balance of polar and nonpolar character makes it a reasonable solvent. |

| Methanol | 5.1 | Polar Protic | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol may poorly solvate the long, nonpolar alkyl chain.[5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Moderate | While highly polar, DMSO is an excellent solvent for many carboxylic acids. Often used in biological assays.[2] |

| Water | 10.2 | Polar Protic | Very Low / Insoluble | The large, nonpolar C15 structure will dominate, leading to extremely poor aqueous solubility. |

Polarity Index values are sourced from various compilations and provide a relative measure of solvent polarity.[1][6][7][8]

Experimental Determination of Solubility

To obtain quantitative data for specific applications, an experimental determination of equilibrium solubility is required. The Shake-Flask method, as described in OECD Test Guideline 105, is the gold standard for this purpose.[9][10][11] It is a robust procedure for determining the saturation mass concentration of a substance in a solvent at a given temperature.

Principle of the Shake-Flask Method

A surplus amount of the solute, this compound, is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., saturation). After equilibrium is established, the undissolved solute is separated from the solution by centrifugation and/or filtration. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV, GC-FID, or quantitative NMR.

Diagram of the Experimental Workflow

Caption: Workflow for the OECD 105 Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

-

Preliminary Test: To estimate the approximate solubility, start by adding ~10 mg of the solute to 1 mL of the solvent. If it dissolves completely, add more solute until a persistent solid phase is observed. This helps determine the appropriate amount of "excess" solute for the main experiment.

-

Vessel Preparation: To three separate glass vials with screw caps, add a measured volume of the test solvent (e.g., 5 mL).

-

Solute Addition: Add an amount of this compound to each vial that is known to be in excess of its estimated solubility (e.g., 5 times the estimated amount).

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed that ensures thorough mixing of the two phases without creating a vortex.

-

Duration: Allow the mixtures to equilibrate for at least 24 hours. For potentially slow-to-equilibrate systems, a 48-hour period is recommended. To confirm equilibrium, samples can be taken at 24h and 48h; the concentrations should be identical within experimental error.

-

Phase Separation: After equilibration, let the vials stand in the temperature bath to allow coarse solids to settle. Transfer an aliquot to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove any microscopic particles. The first few drops should be discarded to saturate the filter material.

-

Analysis: Prepare a series of calibration standards of the solute in the test solvent. Analyze the filtered sample and the standards using a validated analytical method.

-

Calculation: Determine the concentration of the solute in the sample by comparing its analytical response to the calibration curve. The result is the equilibrium solubility, typically reported in mg/mL or g/L.

Discussion: Factors Governing Solubility

The solubility of this compound is a classic example of the interplay between molecular structure and solvent properties.

-

Nonpolar Interactions: The C10 alkyl chain and the bulky tert-butyl group constitute a large, hydrophobic region. This part of the molecule is best stabilized by solvents with low polarity, such as hexane, toluene, and dichloromethane, through London dispersion forces.

-

Polar Interactions: The terminal carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). This group requires a polar solvent for effective solvation. Polar aprotic solvents like ethyl acetate or acetone can act as hydrogen bond acceptors, while polar protic solvents like ethanol or methanol can engage in a full hydrogen bonding network.

-

The Amphiphilic Balance: The overall solubility in a given solvent depends on how well that solvent can accommodate both the polar and nonpolar moieties. Solvents with intermediate polarity, like Dichloromethane, Chloroform, and Diethyl Ether, are often optimal because they are polar enough to interact with the carboxylic acid but not so polar that they repel the long alkyl chain. This explains why DCM is frequently used as a reaction solvent for this compound.[2]

Caption: Solute-solvent interactions governing solubility.

Conclusion

This compound exhibits classic amphiphilic behavior. Its solubility is predicted to be highest in solvents of low to intermediate polarity, such as dichloromethane, chloroform, and ethers, which can effectively solvate both its long alkyl chain and its polar carboxylic acid headgroup. Conversely, it is expected to have poor solubility in highly polar solvents like water and limited solubility in short-chain alcohols like methanol. For researchers requiring precise quantitative data for process optimization or formulation, the standardized shake-flask protocol provided herein offers a reliable path to generating high-quality, application-specific results.

References

- 1. shodex.com [shodex.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. organometallics.it [organometallics.it]

- 8. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

An In-depth Technical Guide to 11-(tert-Butoxy)-11-oxoundecanoic Acid (CAS 1789702-17-5)

Introduction

11-(tert-Butoxy)-11-oxoundecanoic acid, registered under CAS number 1789702-17-5, is a bifunctional organic molecule of significant interest in modern medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a tert-butyl ester, makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its primary application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. It is soluble in common organic solvents such as ethanol, xylene, and dichloromethane.[1] The molecule's key feature is its differentiated reactivity: the free carboxylic acid is available for standard coupling reactions, such as amidation, while the sterically hindered tert-butyl ester remains stable under many conditions but can be selectively removed under acidic treatment.

Core Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that several of these properties are computationally predicted and should be considered as such until experimentally verified.

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₄ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 374.5 ± 15.0 °C at 760 mmHg | [1] |

| Predicted pKa | 4.78 ± 0.10 | [1] |

| Synonyms | Undecanedioic acid, 1-(1,1-dimethylethyl) ester; Boc-C9-COOH | [2] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 2.35 (t, 2H): Triplet corresponding to the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).

-

δ 2.20 (t, 2H): Triplet for the two protons on the carbon alpha to the ester carbonyl (-CH₂-COO-tBu).

-

δ 1.68 - 1.55 (m, 4H): Multiplet for the four protons on the carbons beta to each carbonyl group.

-

δ 1.44 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.

-

δ 1.35 - 1.25 (m, 10H): Broad multiplet for the remaining five methylene groups in the central part of the alkyl chain.

-

δ 11.5 - 12.0 (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 180.5: Carboxylic acid carbonyl carbon (-COOH).

-

δ 173.5: Ester carbonyl carbon (-COO-tBu).

-

δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 34.5 - 34.0: Carbons alpha to the carbonyl groups.

-

δ 29.5 - 29.0: Central methylene carbons of the long alkyl chain.

-

δ 28.1: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 25.0 - 24.5: Carbons beta to the carbonyl groups.

Synthesis Protocol: Selective Mono-esterification

The synthesis of this compound relies on the selective mono-esterification of the parent dicarboxylic acid, undecanedioic acid. The challenge lies in achieving high selectivity for the mono-ester over the di-ester byproduct. A robust method involves the use of a tert-butylating agent under carefully controlled conditions.

Principle of the Reaction

This synthesis is based on the acid-catalyzed esterification of a carboxylic acid with a source of the tert-butyl cation. A common and effective method utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, with a strong acid catalyst. This approach is advantageous as it avoids the use of highly hazardous reagents like isobutylene gas.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a solution of undecanedioic acid (1.0 eq.) in tert-butyl acetate (acting as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 0.05 eq.).[3] The use of Tf₂NH is advantageous as it enhances the reactivity and solubility of the carboxylic acid.[3]

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 60-70 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarboxylic acid is consumed and the formation of the mono-ester is maximized.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product, which may contain some unreacted starting material and the di-tert-butyl ester byproduct, is then purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Drug Development: The PROTAC Linker

The primary and most impactful application of this compound, often referred to by its functional synonym Boc-C9-COOH , is as a linker in the synthesis of PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They work by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5][6]

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[5][6] The linker must orient the two ligands in a way that allows for the stable formation of a "ternary complex" (Target Protein - PROTAC - E3 Ligase). The geometry of this complex is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

The C9 alkyl chain of this compound provides a flexible, lipophilic spacer. The choice of an alkyl chain and its specific length is a key design element:

-

Flexibility: Alkyl chains are highly flexible, allowing the two ends of the PROTAC to adopt multiple conformations. This can be advantageous in the initial stages of PROTAC design when the optimal geometry of the ternary complex is unknown.[2]

-

Length: The nine-carbon chain provides a significant reach, enabling the connection of binding pockets on the target protein and E3 ligase that may be relatively far apart. Studies have shown that linker length is a critical parameter, with both excessively short and long linkers being detrimental to degradation efficiency.[2][7] A systematic variation of linker length is often required to find the optimal construct for a specific target.[4]

-

Lipophilicity: Alkyl linkers increase the overall lipophilicity of the PROTAC molecule, which can enhance cell permeability.[6] This is a crucial factor, as the PROTAC must be able to cross the cell membrane to reach its intracellular targets.

Synthetic Utility in PROTAC Assembly

Boc-C9-COOH is an ideal building block for PROTAC synthesis due to its orthogonal protecting groups. The synthesis of a PROTAC using this linker typically follows a sequential coupling strategy:

-

First Coupling: The free carboxylic acid of Boc-C9-COOH is activated (e.g., using HATU or EDC/HOBt) and reacted with an amine or alcohol on either the target protein ligand or the E3 ligase ligand to form a stable amide or ester bond.

-

Deprotection: The Boc protecting group on the other end of the linker is then removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), revealing a free carboxylic acid.

-

Second Coupling: This newly exposed carboxylic acid is then activated and coupled to the second ligand, completing the assembly of the PROTAC molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: According to supplier safety data, this compound may cause skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

-

Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a dry, room-temperature environment.[1]

-

Keep away from strong oxidizing agents.[1]

-

Conclusion

This compound (CAS 1789702-17-5) is a key enabling tool for researchers in the field of targeted protein degradation. Its bifunctional nature, coupled with the specific properties of its C9 alkyl chain, makes it a valuable and widely used linker for the construction of PROTACs. A thorough understanding of its chemical properties, synthesis, and the strategic rationale for its use is essential for professionals engaged in the design and development of novel therapeutics based on this innovative modality. The continued exploration of linker chemistry, including systematic studies of alkyl chain length and composition, will further refine the design of next-generation protein degraders.[4]

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-(tert-butoxy)-11-oxoundecanoic Acid: A Key Heterobifunctional Linker in Modern Drug Development

This technical guide provides a comprehensive analysis of 11-(tert-butoxy)-11-oxoundecanoic acid, a pivotal chemical entity in the landscape of contemporary drug discovery. Primarily utilized as a heterobifunctional linker, its unique architecture—marrying a long aliphatic chain with a selectively cleavable tert-butyl ester—makes it an indispensable tool for researchers, scientists, and drug development professionals. This document elucidates the core chemical principles, synthesis, characterization, and strategic applications of this molecule, with a particular focus on its role in the rational design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Physicochemical Properties

This compound is an α,ω-dicarboxylic acid in which one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protection strategy is central to its function, leaving a terminal carboxylic acid available for conjugation while the other end remains masked, awaiting selective deprotection.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₄ | [1][2][3] |

| Molecular Weight | 272.38 g/mol | [1][2][3][4][5] |

| CAS Number | 1789702-17-5 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid or powder | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, xylene, THF) | [2] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 374.5 ± 15.0 °C | [2] |

| Predicted pKa | 4.78 ± 0.10 | [2] |

The Strategic Importance of the tert-Butyl Ester Protecting Group

The selection of the tert-butyl (tBu) ester as a protecting group is a deliberate and strategic choice in multi-step organic synthesis. Its efficacy is rooted in a unique combination of steric hindrance and chemical stability.

-

Expertise & Experience: The bulky nature of the tBu group effectively shields the ester's carbonyl carbon from attack by a wide range of nucleophiles and basic reagents. This robustness allows chemists to perform various chemical modifications on other parts of the molecule—such as activating the free terminal carboxyl group for amide bond formation—without risking unintended reactions at the protected end.

-

Trustworthiness: The reliability of the tBu group lies in its selective and clean deprotection mechanism. It is stable under basic, hydrogenolytic, and many other nucleophilic conditions, providing a wide orthogonal window. Cleavage is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable tertiary carbocation, which decomposes into gaseous isobutylene, driving the reaction to completion and simplifying purification. This predictable, high-yield cleavage is critical for the integrity of complex final products.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the mono-esterification of its parent dicarboxylic acid, undecanedioic acid. The primary challenge is achieving high selectivity for the mono-ester over the di-ester by-product. The following protocol is adapted from a validated procedure for a similar long-chain dicarboxylic acid, dodecanedioic acid, and employs standard, reliable coupling reagents.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from undecanedioic acid with high mono-ester selectivity.

Reagents & Materials:

-

Undecanedioic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of undecanedioic acid (1.0 equivalent) in anhydrous THF in a round-bottom flask, add tert-butanol (10 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

DCC Addition: In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

-

Causality: DCC is a powerful dehydrating agent that activates the carboxylic acid for esterification. Adding it slowly at 0 °C controls the exothermic reaction and minimizes side reactions. DMAP serves as a catalyst to accelerate the ester formation. Using a large excess of tert-butanol and limiting the DCC to slightly more than one equivalent biases the reaction towards mono-esterification.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir continuously for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Work-up:

-

Filter the reaction mixture to remove the insoluble DCU by-product. Wash the filter cake with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the THF and excess tert-butanol.

-

Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Causality: The acidic wash removes any remaining DMAP. The subsequent washes remove water-soluble impurities.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product will be a mixture of the desired mono-ester, unreacted diacid, and the di-ester by-product. Purify this mixture using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate) is typically effective. The mono-ester is more polar than the di-ester but less polar than the diacid.

-

Self-Validation: The separation can be monitored by thin-layer chromatography (TLC), where the three components will have distinct Rf values.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized linker. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

Predicted NMR Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| C(CH₃)₃ | 1.44 (s, 9H) | 28.1 | Characteristic singlet for the nine equivalent protons of the t-butyl group. |

| C (CH₃)₃ | - | 80.3 | Quaternary carbon of the t-butyl group attached to the ester oxygen. |

| HOOC-CH₂- | 2.35 (t, 2H, J ≈ 7.5 Hz) | 34.1 | Alpha-protons adjacent to the free carboxylic acid, deshielded. |

| tBuOOC-CH₂- | 2.20 (t, 2H, J ≈ 7.5 Hz) | 35.0 | Alpha-protons adjacent to the t-butyl ester, slightly less deshielded than the acid side. |

| HOOC-CH₂-CH₂ - | 1.63 (quint, 2H) | 24.7 | Beta-protons adjacent to the free carboxylic acid. |

| tBuOOC-CH₂-CH₂ - | 1.61 (quint, 2H) | 25.1 | Beta-protons adjacent to the t-butyl ester. |

| -(CH₂)₅- (Internal) | 1.2-1.4 (m, 10H) | 29.0-29.4 | Overlapping signals for the central methylene groups of the alkyl chain. |

| C OOH | 11.0-12.0 (br s, 1H) | 179-180 | Broad signal for the acidic proton, highly variable. |

| C OOtBu | - | 173.5 | Carbonyl carbon of the t-butyl ester. |

Protocol for Characterization:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Confirm the integration of the t-butyl singlet at ~1.44 ppm (9H) relative to the triplets at the ends of the chain (~2.20 and ~2.35 ppm, 2H each).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Confirm the presence of the two distinct carbonyl signals (~173 and ~180 ppm) and the characteristic signals for the t-butyl group (~80.3 and 28.1 ppm).

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) mass spectrometry in negative mode to confirm the molecular weight. Expect to see the [M-H]⁻ ion at m/z ≈ 271.19.

Application in Drug Development: The PROTAC Linker

The primary application of this compound is as a flexible, bifunctional linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The Role of the Linker: The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. It must orient the POI and E3 ligase into a productive ternary complex that allows for efficient ubiquitin transfer.

-

Expertise & Experience: The C11 alkyl chain of this compound provides significant conformational flexibility. This is often a desirable starting point in PROTAC design, as it allows the two ends of the molecule to adopt multiple orientations, increasing the probability of forming a stable ternary complex. However, optimization is key. Studies have shown that there is often an optimal linker length for any given POI/E3 ligase pair.[4] A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex with inefficient ubiquitination. Therefore, a C11 linker represents a rational choice within the commonly explored range of flexible alkyl chains (typically 12-29 atoms in length).[3]

References

- 1. Dodecanedioic acid(693-23-2) 13C NMR [m.chemicalbook.com]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DODECANEDIOIC ACID MONOETHYL ESTER(66003-63-2) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

Preserving the Integrity of 11-(tert-butoxy)-11-oxoundecanoic acid: A Guide to Optimal Storage and Handling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-(tert-butoxy)-11-oxoundecanoic acid (CAS 1789702-17-5) is a bifunctional aliphatic linker molecule of significant interest in contemporary drug development and organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal carboxylic acid and a tert-butyl ester, providing orthogonal handles for sequential chemical modifications. The long-term stability and purity of this reagent are paramount to ensure the reproducibility and success of complex synthetic campaigns. This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this critical building block, moving beyond simple recommendations to explain the underlying chemical principles that govern its stability.

Section 1: Fundamental Chemical Properties & Stability Profile

Understanding the inherent chemical nature of this compound is fundamental to designing a rational storage strategy. Its stability is primarily dictated by the characteristics of its two terminal functional groups.

The Chemistry of Stability: The tert-Butyl Ester Group

The tert-butyl ester is a widely utilized protecting group for carboxylic acids precisely because of its unique stability profile.[2] Unlike simpler alkyl esters (e.g., methyl or ethyl esters), it is exceptionally stable under basic and nucleophilic conditions due to the steric hindrance provided by the bulky tert-butyl group.[3][4] However, this same group facilitates cleavage under acidic conditions via a stable tertiary carbocation intermediate.[3][5] This lability to acid is the primary intrinsic vulnerability of this compound.

Potential Degradation Pathways

The most probable degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester, which would yield undecanedioic acid and isobutylene gas.[3][5] This reaction can be initiated by trace acidic impurities or environmental factors. While the saturated alkyl chain is generally stable, long-term exposure to oxygen and light, especially at elevated temperatures, can pose a risk of oxidation for long-chain fatty acids.[6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1789702-17-5 | [7][8] |

| Molecular Formula | C₁₅H₂₈O₄ | [7][9] |

| Molecular Weight | 272.38 g/mol | [7][9] |

| Appearance | White to orange solid | [10] |

| Solubility | Soluble in organic solvents (e.g., ethanol, xylene) | [7] |

Section 2: Recommended Storage Conditions

Based on the compound's chemical profile, a multi-faceted approach to storage is required to mitigate all potential degradation pathways. The following conditions are derived from safety data sheets and best practices for handling sensitive fatty acid derivatives.[6][10]

Summary of Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | ≤ -16°C (Freezer) | Reduces the kinetic rate of all potential chemical reactions, including hydrolysis and oxidation. Standard practice for ensuring long-term stability of fatty acid derivatives.[6][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and acid-catalyzed hydrolysis initiated by dissolved CO₂ or airborne acidic pollutants.[6][10] |

| Moisture | Tightly Sealed, Dry Container | Prevents absorption of atmospheric water, a key reactant for hydrolysis. The compound may be hygroscopic.[6][10] |

| Light | Protection from Light (Amber Vial) | Prevents potential photo-initiated degradation or oxidation.[10] |

| Container | Glass Vial with Teflon-lined Cap | Avoids leaching of plasticizers from polymer containers (e.g., polypropylene, polystyrene) when in contact with organic solids or their solutions. Teflon provides an inert sealing surface.[6] |

Section 3: Protocols for Handling and Storage

A self-validating system of protocols ensures that the compound's integrity is maintained from receipt through to experimental use.

Protocol 1: Initial Receipt and Inspection

-

Visual Inspection: Upon receipt, visually inspect the container for an intact seal and the product for its expected appearance (white to off-white solid). Note any discoloration.

-

Documentation: Record the date of receipt, batch number, and initial appearance.

-

Equilibration: Crucially, allow the entire sealed container to warm to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of degradation.[6]

-

Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, transfer it to a suitable storage vial (e.g., amber glass vial with a Teflon-lined cap) inside a glove box or glove bag filled with argon or nitrogen.

-

Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions (e.g., "Store at -20°C under Argon").

Protocol 2: Aliquoting for Long-Term Storage

To avoid repeated warming and cooling of the main stock, aliquoting is strongly recommended.

-

Preparation: Perform all aliquoting procedures in a controlled environment, preferably a glove box or under a gentle stream of inert gas.

-

Dispensing: Weigh the desired quantities into pre-labeled, tared storage vials (amber glass, Teflon-lined caps).

-

Inerting: Backfill the headspace of each aliquot vial with argon or nitrogen before tightly sealing the cap.

-

Storage: Immediately place the aliquots and the main stock container back into the freezer (≤ -16°C).

Protocol 3: Retrieval from Storage for Experimental Use

-

Select Aliquot: Remove a single, appropriately sized aliquot from the freezer.

-

Equilibrate: As with initial receipt, allow the sealed vial to warm completely to ambient temperature on the benchtop before opening.

-

Use and Discard: Use the required amount of the reagent. For highest purity assurance, it is best practice to use the entire contents of an aliquot for a single set of experiments and discard any remainder rather than re-storing a partially used, potentially compromised vial.

Section 4: Incompatibilities and Safety Considerations

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7][10] The tert-butyl ester is highly susceptible to cleavage by acidic reagents.[3]

-

Safety Hazards: The compound is known to cause skin irritation and serious eye irritation.[1][10]

-

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] If there is a risk of generating dust, a dust mask or respirator should be used.[10]

-

Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation and minimize exposure.[10]

Conclusion

The chemical integrity of this compound is contingent upon a storage and handling strategy that respects its bifunctional nature, particularly the acid-lability of its tert-butyl ester. By implementing stringent controls over temperature, atmosphere, moisture, and light, researchers can ensure the long-term stability and purity of this valuable reagent. The protocols outlined in this guide provide a robust framework for minimizing degradation, thereby safeguarding the validity and reproducibility of critical research and development activities.

References

- 1. This compound | Esters | Ambeed.com [ambeed.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. gneechem.com [gneechem.com]

- 8. This compound - [sigmaaldrich.com]

- 9. 1stsci.com [1stsci.com]

- 10. tcichemicals.com [tcichemicals.com]

Topic: The Strategic Utility of Tert-Butyl Protected Undecanoic Acid in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin for Complex Molecular Architectures

In the landscape of sophisticated organic synthesis, success is often dictated by the strategic selection of building blocks that offer both versatile reactivity and precise control. Tert-butyl 11-undecanoate, the tert-butyl ester of undecanoic acid, emerges as such a pivotal tool. This molecule elegantly combines two functionally distinct motifs: a long-chain, saturated C11 alkyl backbone and a sterically hindered, acid-labile tert-butyl ester. This combination makes it an invaluable intermediate for researchers aiming to introduce lipophilic character, create long spacers, or construct functionalized surfaces, all while maintaining orthogonal control over a key carboxylic acid functionality.